molecular formula C15H14N2O4 B1196600 2-(2,5-Dimethoxyphenyl)-5-(5-methyl-2-furanyl)-1,3,4-oxadiazole

2-(2,5-Dimethoxyphenyl)-5-(5-methyl-2-furanyl)-1,3,4-oxadiazole

Cat. No. B1196600
M. Wt: 286.28 g/mol
InChI Key: OKEQHMGHHFSGJW-UHFFFAOYSA-N
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Description

2-(2,5-dimethoxyphenyl)-5-(5-methyl-2-furanyl)-1,3,4-oxadiazole is a dimethoxybenzene.

Scientific Research Applications

Anticancer Applications

  • Design, Synthesis, and Anticancer Evaluation of New 1,3,4-oxadiazole Thioether Derivatives : This study reports on 1,3,4-oxadiazole derivatives with a 2,5-dimethoxyphenyl substituent showing superior activity against human cancer cells, especially against breast cancer cell lines (Polkam et al., 2021).

  • Synthesis of 2,5-Disubstituted-1,3,4-oxadiazole Derivatives and Their Evaluation as Anticancer and Antimycobacterial Agents : This research synthesized regioisomeric analogues of 2,5-dimethoxybenzoic acid and screened them for in vitro anticancer activities. One compound showed significant activity against various cancer cell lines (Polkam et al., 2017).

Antimicrobial Applications

  • 1,3,4-Oxadiazole N-Mannich Bases Synthesis, Antimicrobial, and Anti-Proliferative Activities

    : This paper discusses the synthesis of 1,3,4-oxadiazole derivatives and their in vitro inhibitory activity against pathogenic bacteria and the yeast-like fungus Candida albicans. The compounds displayed broad-spectrum antibacterial activities (Al-Wahaibi et al., 2021).

  • SYNTHESIS OF NEW 2-(2,4-DIMETHOXYPHENYL)-1,3,4- OXADIAZOLES AND THEIR ANTIMICROBIAL ACTIVITY : This study presents the synthesis of new 1,3,4-oxadiazole derivatives with antimicrobial properties, showing potential activity comparable to commercial antibiotics (Mohana, 2013).

Other Applications

  • Delayed Luminescence in 2-Methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole Derivatives : This research focuses on the luminescence properties of 2-methyl-5-phenyl-1,3,4-oxadiazoles, comparing them with their 2,5-diphenyl analogues and exploring their potential in organic light-emitting diodes (OLEDs) (Cooper et al., 2022).

  • Spectral Luminescent Properties of 2-Aryl-5-(2,6-dimethoxyphenyl)-1H-1,3,4-oxadiazoles : This study synthesized 1H-1,3,4-oxadiazoles and examined their luminescent properties, finding high quantum yield in both polar and nonpolar solvents, which could have implications for their use in various optical applications (Mikhailov et al., 2018).

properties

Product Name

2-(2,5-Dimethoxyphenyl)-5-(5-methyl-2-furanyl)-1,3,4-oxadiazole

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

2-(2,5-dimethoxyphenyl)-5-(5-methylfuran-2-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C15H14N2O4/c1-9-4-6-13(20-9)15-17-16-14(21-15)11-8-10(18-2)5-7-12(11)19-3/h4-8H,1-3H3

InChI Key

OKEQHMGHHFSGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN=C(O2)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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